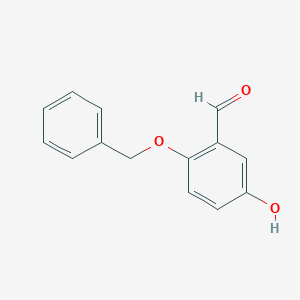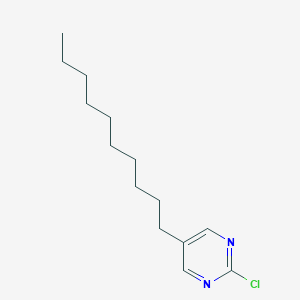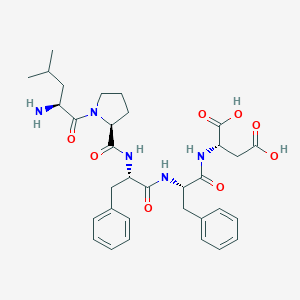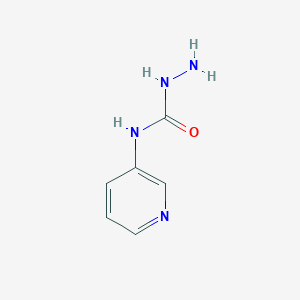
2-Acetyl-3-methyl-5-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-methyl-5-cyclohexen-1-one, also known as β-damascone, is a naturally occurring aroma compound that belongs to the family of cyclohexenones. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma properties. In recent years, β-damascone has gained significant attention in the scientific research community due to its diverse applications in various fields.
Wirkmechanismus
The mechanism of action of β-damascone is not fully understood. However, it is believed to interact with olfactory receptors in the nose, which triggers a response in the brain that results in the perception of its sweet, floral, and fruity aroma properties.
Biochemical and Physiological Effects:
β-damascone has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation and alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
β-damascone has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-defined chemical structure. However, it also has some limitations, including its volatility, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of β-damascone. One area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Another area of research is the development of new synthetic methods for producing β-damascone, which could lead to more efficient and cost-effective production methods. Additionally, the study of the olfactory receptors that interact with β-damascone could provide insights into the mechanisms of smell perception and lead to the development of new fragrance and flavor ingredients.
Synthesemethoden
β-damascone can be synthesized through various methods, including the oxidation of β-ionone, the reaction of β-ionone with acetic anhydride, and the condensation of β-ionone with acetone. However, the most commonly used method for synthesizing β-damascone is through the reaction of β-ionone with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
β-damascone has been extensively studied for its various scientific research applications. It has been used as a flavoring agent in food products such as beverages, confectionery, and baked goods. It has also been used as a fragrance ingredient in perfumes, cosmetics, and personal care products.
Eigenschaften
CAS-Nummer |
182866-43-9 |
|---|---|
Produktname |
2-Acetyl-3-methyl-5-cyclohexen-1-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-acetyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3,5-6,9H,4H2,1-2H3 |
InChI-Schlüssel |
PRNITARSDQCRHY-UHFFFAOYSA-N |
SMILES |
CC1CC=CC(=O)C1C(=O)C |
Kanonische SMILES |
CC1CC=CC(=O)C1C(=O)C |
Synonyme |
2-Cyclohexen-1-one, 6-acetyl-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)








![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)